molecular formula C8H11ClN2O2 B13593850 6-(Ethylamino)pyridine-3-carboxylicacidhydrochloride

6-(Ethylamino)pyridine-3-carboxylicacidhydrochloride

Cat. No.: B13593850
M. Wt: 202.64 g/mol
InChI Key: ZNHNRZQDXPEXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2. It is a derivative of nicotinic acid and is known for its unique properties that make it valuable in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride typically involves the reaction of ethylamine with pyridine-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through crystallization or other separation techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Uniqueness: 6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

6-(ethylamino)pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-2-9-7-4-3-6(5-10-7)8(11)12;/h3-5H,2H2,1H3,(H,9,10)(H,11,12);1H

InChI Key

ZNHNRZQDXPEXDW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C(C=C1)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.